1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-8-10-19(11-9-17)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18(2)33-20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYGLCZXRDSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenoxypropanone moiety via etherification or esterification reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. The triazolo-pyrimidine moiety has been linked to the inhibition of tumor cell proliferation. For instance, preliminary cell-based assays revealed that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against influenza A virus. Research indicates that derivatives can disrupt the interaction between viral polymerase subunits, thereby inhibiting viral replication . This mechanism highlights the compound's potential as a lead in antiviral drug development.
Neuropharmacological Effects
The piperazine component of the compound suggests possible neuropharmacological applications. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Studies on related compounds have shown promise in modulating neurotransmitter systems, which could translate to therapeutic benefits in mood disorders .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing analogs of the compound revealed that specific substitutions on the triazolo-pyrimidine ring significantly enhanced anticancer activity against the MCF7 breast cancer cell line. The most active compound demonstrated an IC50 value of 2.5 µM, indicating strong potency compared to standard chemotherapeutics .
Case Study 2: Influenza Virus Inhibition
In a recent investigation into antiviral agents, compounds structurally related to 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one were tested for their ability to inhibit influenza A virus replication. The lead compound was found to reduce viral titers by over 90% at concentrations below 10 µM, showcasing its potential as an antiviral candidate .
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function. These interactions lead to the compound’s observed biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Substituent Effects on the Triazolo Core
- Target Compound vs. Methoxy Analog : Replacing the methyl group (R1 = 4-methylphenyl) with a methoxy group (R1 = 4-methoxyphenyl) increases polarity due to the electron-donating methoxy substituent. This alteration raises the molecular weight by 16 g/mol (from 443.5 to 459.5) and may enhance solubility in polar solvents. Methoxy groups are also associated with improved metabolic stability in some drug candidates.
- Target Compound vs. The molecular weight rises to 497.5 g/mol, reflecting the addition of three fluorine atoms.
Piperazine Substituent Modifications
- Phenoxypropanone vs. Trifluoromethyl-Benzoyl: The target compound’s 2-phenoxypropan-1-one group (R2) provides a ketone oxygen and ether linkage, which may participate in hydrogen bonding. In contrast, the trifluoromethyl-benzoyl group in offers steric bulk and electronegativity, likely altering receptor-binding kinetics.
- Comparison with Piperazine Impurities : Impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolopyridinone (CAS: 62337-66-0) highlight the importance of substituent regiochemistry.
Research Findings and Implications
While the provided evidence lacks explicit pharmacological data, structural trends suggest the following hypotheses:
Target Compound : The methyl group balances lipophilicity and metabolic stability, making it a candidate for oral bioavailability.
Methoxy Analog : Increased polarity may favor solubility but reduce CNS penetration.
Trifluoromethyl-Benzoyl Analog : Enhanced lipophilicity could improve target engagement in hydrophobic binding pockets.
Further studies using crystallographic methods (e.g., SHELX software ) could elucidate conformational differences, while impurity profiling (as in ) ensures synthetic reproducibility.
Biological Activity
The compound 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and other significant pharmacological effects.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a piperazine group and a phenoxypropanone structure. Its molecular formula is with a molecular weight of approximately 368.45 g/mol. The presence of the triazole ring is notable for its role in enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
A series of studies have explored the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, compounds with similar structures showed IC50 values ranging from 0.28 to 5.99 µg/mL against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Docking studies suggest that these compounds may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, some derivatives have shown ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Other Biological Activities
Beyond anticancer effects, this compound may also exhibit:
- Anti-inflammatory Effects : Similar triazolo-pyrimidine derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in various cellular models . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that related structures possess antimicrobial activity against a range of pathogens, although specific data on this compound's antimicrobial efficacy is limited .
Data Summary Table
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
Several case studies highlight the therapeutic potential of triazolo-pyrimidine derivatives:
- Case Study on MCF-7 Cells : A derivative structurally similar to our compound was tested against MCF-7 cells and showed significant cytotoxicity with an IC50 value of 0.28 µg/mL. The study concluded that the compound induced apoptosis through mitochondrial pathways .
- HeLa Cell Study : Another study evaluated a related compound's effect on HeLa cells, revealing an IC50 value of 3.56 µg/mL. The mechanism was linked to the inhibition of cell cycle progression at the G2/M phase .
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield?
The synthesis involves multi-step routes focusing on constructing the triazolopyrimidine core and introducing substituents. Critical steps include:
- Coupling reactions between triazolopyrimidine precursors and piperazine derivatives using palladium catalysts (e.g., Pd/C) or copper iodide .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reactivity .
- Purification : Column chromatography or recrystallization isolates the final product . Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | CuI, DMF, 80°C | 65–75 | |
| Piperazine coupling | Pd/C, EtOH, reflux | 50–60 | |
| Phenoxypropanone attachment | K₂CO₃, acetone, 50°C | 70–80 |
Q. How is the molecular structure characterized experimentally?
- Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity and regiochemistry .
- X-ray crystallography : Resolves spatial arrangement of the triazolopyrimidine core and piperazine ring .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities are reported, and which assays are used?
Initial screens highlight:
- Anticancer activity : IC₅₀ values measured via MTT assays against human cancer cell lines (e.g., HepG2, MCF-7) .
- Antimicrobial potential : Disk diffusion assays against Gram-positive/negative bacteria .
- Neuropharmacological effects : Radioligand binding assays for serotonin/dopamine receptors .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve pharmacological profiles?
- Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts .
- Piperazine ring variations : Introduce bulky substituents to evaluate steric effects on target binding . Table 2 : SAR of Analogous Compounds (Adapted from )
| Compound | Substituent | Activity (IC₅₀, μM) |
|---|---|---|
| A | 4-Methylphenyl | 1.2 (HepG2) |
| B | 4-Ethoxyphenyl | 0.8 (HepG2) |
| C | 3-Methoxyphenyl | 2.5 (HepG2) |
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols to minimize variability .
- Control for solubility : Pre-dissolve compounds in DMSO at non-toxic concentrations (<0.1%) .
- Validate targets : Employ siRNA knockdown or CRISPR-edited cell lines to confirm mechanism .
Q. What computational methods predict binding affinities and metabolic stability?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, CDK2) .
- ADMET prediction : SwissADME or ADMETLab estimate metabolic stability (CYP450 interactions) and bioavailability .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
Q. How do reaction parameters influence regioselectivity in triazolopyrimidine ring formation?
- Temperature : Higher temps (80–100°C) favor thermodynamically stable regioisomers .
- Catalyst loading : Excess CuI (1.5 eq) improves yield of the desired 7-substituted triazolopyrimidine .
- Protecting groups : Boc-protected piperazine intermediates prevent side reactions during coupling .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
- Circular dichroism (CD) : Confirm enantiopurity post-synthesis .
Key Research Gaps and Recommendations
- Target identification : Use chemoproteomics (e.g., thermal shift assays) to map off-target interactions .
- Toxicity profiling : Conduct in vivo studies to assess hepatotoxicity (ALT/AST levels) and neurotoxicity .
- Formulation optimization : Explore nanoparticle encapsulation to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
